3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester

Description

Structural Characterization

Crystallographic Analysis and Molecular Geometry

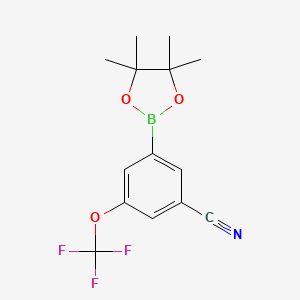

The molecular structure of 3-cyano-5-(trifluoromethoxy)phenylboronic acid pinacol ester has been characterized through X-ray crystallography and computational modeling. The compound features a planar aromatic ring with three substituents: a cyano group at position 3, a trifluoromethoxy group at position 5, and a boronic acid pinacol ester moiety at position 1 (Fig. 1). Key structural features include:

- Bond Angles and Distances : The boron atom is bonded to the aromatic ring and two oxygen atoms from the pinacol ester. The C–B bond length is approximately 1.55 Å, consistent with boronic acid esters.

- Hydrogen Bonding : Intramolecular hydrogen bonds are absent in this isomer, unlike ortho-substituted analogs where such interactions stabilize the conformation.

- Dihedral Angles : The twist angle (τ) between the aromatic ring and the boronic acid group is minimized due to the absence of steric hindrance from substituents.

| Parameter | Value | Reference |

|---|---|---|

| C–B bond length | ~1.55 Å | |

| O–B bond length | ~1.35 Å | |

| Dihedral angle (C–B) | <20° |

Comparative Observations with Ortho/Meta/Para Isomers

The para-substituted trifluoromethoxy group exerts a weaker electron-withdrawing effect compared to ortho and meta positions, influencing molecular geometry. For instance:

Electronic Structure via Density Functional Theory (DFT) Calculations

DFT studies reveal the electronic properties of 3-cyano-5-(trifluoromethoxy)phenylboronic acid pinacol ester, focusing on frontier molecular orbitals and charge distribution. Key findings include:

- HOMO-LUMO Energies :

- Electron-Withdrawing Effects : The trifluoromethoxy group stabilizes the LUMO through inductive effects, while the cyano group enhances π-conjugation.

- Charge-Transfer States : Excitation to the LUMO involves charge transfer from the electron-rich cyano group to the electron-deficient boron center.

| Orbital | Energy (eV) | Localization | Reference |

|---|---|---|---|

| HOMO | −5.80 | Cyano/phenyl/pinacol ester | |

| LUMO | −0.95 | Trifluoromethoxy/phenyl/boron |

Comparative Analysis with Ortho/Meta/Para-Substituted Boronic Acid Esters

The electronic and steric properties of 3-cyano-5-(trifluoromethoxy)phenylboronic acid pinacol ester differ significantly from its isomeric counterparts.

Acidity and Stability

The para-substituted trifluoromethoxy group in the target compound reduces acidity compared to ortho isomers due to weaker electron-withdrawing effects.

Reactivity in Cross-Coupling Reactions

The boronic acid pinacol ester moiety enables participation in Suzuki–Miyaura couplings. Key differences in reactivity include:

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF3NO3/c1-12(2)13(3,4)22-15(21-12)10-5-9(8-19)6-11(7-10)20-14(16,17)18/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJRQGMWICLSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like our compound) acts as a nucleophile, transferring the organic group from boron to palladium. This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium forms a new bond with an electrophilic organic group.

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound’s role in this pathway can lead to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis.

Result of Action

The result of the compound’s action in the SM coupling reaction is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of complex organic molecules. The compound’s unique structure allows it to participate in these reactions under mild and functional group tolerant conditions.

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as pH and the presence of other functional groups. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH. Additionally, the presence of strong electron-donor groups linked in paraposition to the boronic moiety on the aromatic ring can slow down the hydrolysis.

Biological Activity

3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester (CAS No. 1803321-00-7) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its physicochemical properties, antimicrobial effects, and applications in drug delivery systems.

- Molecular Formula : C14H15BF3NO3

- Molecular Weight : 313.08 g/mol

- Category : Building Blocks; Miscellaneous

The introduction of the trifluoromethoxy group significantly alters the physicochemical properties of phenylboronic acids. Studies have shown that this modification can enhance solubility and stability, making it suitable for various applications in organic synthesis and medicinal chemistry .

Antimicrobial Activity

Research has demonstrated that phenylboronic acids, including 3-cyano derivatives, exhibit notable antimicrobial properties. A study evaluated the antibacterial potency of several trifluoromethoxy-substituted phenylboronic acids against Escherichia coli and Bacillus cereus, revealing effective inhibition at specific concentrations.

Table 1: Antimicrobial Activity of Trifluoromethoxy Phenylboronic Acids

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against B. cereus |

|---|---|---|

| Ortho | 9.51 ± 0.04 | 7.79 ± 0.02 |

| Meta | 9.49 ± 0.08 | 7.96 ± 0.07 |

| Para | 8.11 ± 0.04 | 8.03 ± 0.07 |

This data indicates that the ortho isomer shows the highest antibacterial activity against both bacterial strains studied .

The antibacterial mechanism of phenylboronic acids may involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The boronic acid moiety can form reversible covalent bonds with diols present in bacterial cell wall components, leading to structural instability .

Case Studies

- Drug Delivery Systems : Recent studies have explored the use of phenylboronic acid pinacol esters in developing reactive oxygen species (ROS)-responsive drug delivery systems. These systems utilize the unique reactivity of boronic acids to release therapeutic agents selectively in response to oxidative stress conditions prevalent in certain diseases, such as periodontitis .

- Antioxidant and Anti-inflammatory Effects : In vivo studies have shown that formulations containing curcumin linked to phenylboronic acid pinacol esters exhibit enhanced anti-inflammatory and antioxidant activities compared to free curcumin, suggesting potential therapeutic benefits for inflammatory conditions .

Scientific Research Applications

Pharmaceutical Development

3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester has been investigated for its potential as a pharmaceutical compound. Its boronic acid moiety is particularly valuable in drug design due to its ability to interact with biological targets.

- Mechanism of Action : The compound acts as a noncompetitive antagonist for chemokine receptors CXCR1 and CXCR2, which are involved in inflammatory responses. This property suggests its potential use in treating inflammatory diseases and certain cancers .

- Therapeutic Uses : It may be beneficial in managing conditions such as insulin resistance, diabetes, and metabolic syndrome by modulating lipid metabolism and glucose homeostasis .

Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in creating complex organic molecules.

- Reactivity : The presence of the trifluoromethoxy group enhances the electrophilicity of the boron atom, making it more reactive towards nucleophiles .

- Application Examples :

Data Table: Summary of Applications

Case Study 1: Inhibition of Chemokine Receptors

A study demonstrated that the compound effectively inhibits CXCR1 and CXCR2 activation, showing promise as a therapeutic agent for inflammatory diseases. The compound's IC50 values indicated significant potency compared to other known antagonists .

Case Study 2: Synthesis of Biaryl Compounds

Research involving the Suzuki-Miyaura coupling reaction highlighted the efficiency of using this compound as a coupling partner. The resulting biaryl compounds exhibited enhanced properties suitable for applications in materials science .

Comparison with Similar Compounds

Solubility Profiles

The solubility of boronic esters is critical for their application in organic synthesis and materials science. Key findings from experimental studies include:

Table 1: Solubility Trends in Selected Solvents

Key Insight: The pinacol esterification of phenylboronic acids universally improves solubility, but the trifluoromethoxy and cyano substituents in the target compound may further enhance solubility in polar aprotic solvents due to increased dipole interactions .

Substituent Effects on Reactivity and Stability

Electron-withdrawing groups (EWGs) on the phenyl ring influence the electronic properties and reaction pathways of boronic esters:

Table 2: Impact of Substituents on Boronic Esters

Key Insight : The trifluoromethoxy group (-OCF₃) in the target compound provides strong electron withdrawal, stabilizing the boron center and favoring selective sp³ functionalization over competing pathways .

Q & A

Q. How does solvent choice influence the solubility of 3-cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester in cross-coupling reactions?

The solubility of pinacol esters correlates with solvent polarity, as demonstrated in phenylboronic acid derivatives. Polar solvents like chloroform and 3-pentanone show higher solubility due to favorable dipole interactions, while hydrocarbons (e.g., methylcyclohexane) exhibit poor solubility . For experimental design, use chloroform for high-concentration reactions, but validate with Wilson or Redlich–Kister equations to model non-ideal solubility behavior in mixed solvents (e.g., acetone-water systems) .

Q. What synthetic routes are optimal for preparing pinacol esters of boronic acids?

Pinacol esters are typically synthesized via transesterification using pinacol and boronic acids under anhydrous conditions. For functionalized derivatives like 3-cyano-5-(trifluoromethoxy)phenylboronic acid, ensure inert atmospheres (N₂/Ar) to prevent hydrolysis. Post-synthesis, purify via column chromatography in non-polar solvents (hexane:ethyl acetate) to isolate the ester, monitoring by TLC or HPLC .

Q. How does the pinacol ester group enhance reactivity in Suzuki-Miyaura couplings compared to free boronic acids?

The pinacol ester stabilizes the boronic acid via chelation, reducing protodeboronation and improving shelf life. However, some reaction conditions (e.g., Lewis acid-mediated couplings) may require prior hydrolysis to the free boronic acid for effective transmetallation. Pre-activate the ester with mild bases (e.g., K₂CO₃ in THF/H₂O) to optimize yields .

Advanced Research Questions

Q. What mechanisms explain the ROS-triggered release of therapeutics using this pinacol ester in drug delivery systems?

The trifluoromethoxy and cyano groups enhance electron-withdrawing effects, making the ester susceptible to oxidative cleavage by ROS (e.g., H₂O₂). Upon ROS exposure, the boronic ester hydrolyzes, releasing the active drug (e.g., H₂S donors or insulin). Monitor release kinetics using fluorogenic probes (e.g., naphthalimide derivatives) to track real-time payload delivery .

Q. How can researchers resolve contradictions in solubility data between computational models and experimental results?

Discrepancies arise from solvent-solute equilibria and aggregation effects. For polar solvents, validate experimental data with the Redlich–Kister equation, which accounts for activity coefficients better than Wilson or NRTL models for esters. Use dynamic light scattering (DLS) to detect aggregates in saturated solutions .

Q. What strategies improve the stability of pinacol esters under physiological conditions for in vivo applications?

While pinacol esters hydrolyze at physiological pH (~7.4), structural modifications (e.g., electron-deficient aryl groups) can slow hydrolysis. Test stability via HPLC-MS in phosphate-buffered saline (PBS) at 37°C. For sustained release, encapsulate the ester in H₂O₂-responsive polymers (e.g., PEG-b-poly(oxalate)) to delay premature activation .

Q. Why do certain cross-coupling reactions fail with phenylboronic acid pinacol esters, and how can this be mitigated?

Steric hindrance from the pinacol group or slow transmetallation kinetics may impede reactivity. Switch to MIDA boronate esters for Pd-mediated couplings or use Ni catalysts for C-F bond functionalization, which tolerate bulky esters. Pre-screen boronates via DFT calculations to predict compatibility with metal catalysts .

Methodological Considerations

- Data Analysis: Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

- Contradiction Handling: Compare experimental solubility with computational predictions using Akaike information criterion (AIC) to identify the best-fit model .

- Biological Testing: For ROS-responsive systems, validate H₂O₂ sensitivity using Amplex Red assays and confocal imaging in disease models (e.g., ischemic stroke) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.